N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3OS/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHRPLIWGEPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related pyrazole derivatives reveals key differences in substituent patterns and their implications:
Key Observations :
- Sulfanyl vs.
- Fluorophenyl vs. Difluorophenyl : The 4-fluorophenyl group in the target compound may offer metabolic stability over 2,4-difluorophenyl analogs (), as additional fluorine atoms can increase steric hindrance .
- Trifluoromethyl Effects : The 3-(trifluoromethyl)phenyl-sulfanyl moiety in the target compound enhances electron-withdrawing effects, which could stabilize charge-transfer interactions in biological targets .
Biological Activity
N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide (CAS No. 303997-97-9) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings regarding its biological activity, including efficacy against various pathogens and its mechanism of action.
| Property | Value |
|---|---|
| Molecular Formula | C19H15F4N3OS |
| Molecular Weight | 409.4 g/mol |
| Purity | >90% |
| CAS Number | 303997-97-9 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular, it has been shown to be effective against antibiotic-resistant strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Case Study: Efficacy Against MRSA
- In a comparative study, this compound outperformed vancomycin in eradicating preformed biofilms of MRSA.
- The selectivity index was notably high (>20), indicating low toxicity to human cells while maintaining potent antibacterial effects .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Key Findings:
- Compounds similar to this compound have shown IC50 values in the range of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating strong inhibitory activity .
- Selective COX-2 inhibitors derived from pyrazole structures demonstrated superior anti-inflammatory effects compared to standard medications like celecoxib .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Biofilm Formation : The compound disrupts the formation of bacterial biofilms, which are protective structures that contribute to antibiotic resistance.
- Macromolecular Synthesis Inhibition : Studies indicate that it interferes with various macromolecular synthesis pathways in bacteria, leading to a broad spectrum of inhibitory effects on bacterial cell function .
- Selective Targeting : Its selective action against COX enzymes suggests potential for minimizing side effects typically associated with non-selective anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
